molecular formula C21H23N3O3S B2450093 2,3-dimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897454-73-8

2,3-dimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No. B2450093
M. Wt: 397.49
InChI Key: LBDQPMRMYWABSN-UHFFFAOYSA-N
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Description

The compound “2,3-dimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide” is a complex organic molecule that contains several functional groups, including an amide, an imidazole ring, a thioether, and a benzene ring with two methoxy groups .

Scientific Research Applications

Compound Synthesis and Characterization

  • Synthesis of Derivatives : A guanidine derivative, structurally related to the target compound, was synthesized through reactions involving aniline and specific chlorides, showcasing the chemical's potential as a building block in complex organic synthesis (Balewski & Kornicka, 2021).
  • Characterization of Complexes : N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives were synthesized and formed nickel complexes, indicating the compound's potential role in creating complex molecules with nickel, hinting at applications in material science and catalysis (Wang, Shen, & Sun, 2009).

Biological Evaluation and Molecular Interactions

  • Antimicrobial and Antioxidant Activities : Benzamide compounds, structurally similar to the target compound, were synthesized and exhibited significant antimicrobial and antioxidant activities, suggesting the potential biological relevance of the chemical structure (Yakan et al., 2020).
  • Molecular Interaction Studies : The structure and molecular interactions of derivatives were studied, providing insights into the binding and interaction patterns that could be relevant for drug design and molecular engineering (Saeed et al., 2020).

Application in Drug Discovery

  • Potential in Anticancer Research : Synthesis of compounds containing the benzimidazole moiety, related to the target compound, indicated potential applications in anticancer drug development, reflecting the compound's utility in medicinal chemistry (Farah et al., 2011).

Future Directions

The future directions for the study of this compound could include determining its physical and chemical properties, studying its reactivity, investigating its mechanism of action, and exploring its potential applications, particularly in the field of medicinal chemistry given the biological activity of many amide derivatives .

properties

IUPAC Name

2,3-dimethoxy-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-14-7-9-15(10-8-14)17-13-23-21(24-17)28-12-11-22-20(25)16-5-4-6-18(26-2)19(16)27-3/h4-10,13H,11-12H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDQPMRMYWABSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

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